molecular formula C5H9Cl2N3 B2991199 (4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride CAS No. 1184977-03-4

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride

Cat. No. B2991199
CAS RN: 1184977-03-4
M. Wt: 182.05
InChI Key: YVZSEMRWKIEXEX-UHFFFAOYSA-N
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Description

“(4-Chloro-1-methyl-1H-pyrazol-5-yl)methylamine hydrochloride” is a chemical compound . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include this compound, have been successfully synthesized. Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis of this compound has been reported by the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of this compound has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

This compound has been used in the synthesis of remarkable organic molecules. It has been used as a versatile synthetic building block in the synthesis of diverse heterocyclic scaffolds .

Scientific Research Applications

Anti-Tobacco Mosaic Virus (TMV) Activity

The compound has been used in the synthesis of novel pyrazole amide derivatives, which have shown promising activity against the Tobacco Mosaic Virus (TMV) . These derivatives interfere with the formation of replication complexes, thus interfering with virus movement .

Large-Scale Synthesis

The compound can be synthesized on a large scale using a sulfone displacement approach . This method could be useful in industrial applications where large quantities of the compound are required .

Pharmacological Applications

Chromenopyrimidines, which can be synthesized using this compound, have many pharmacological and biological properties . They have been used as antipyretic, analgesic, antimicrobial, antibiofilm, anti-inflammatory, anticancer, and antitubercular agents .

Antileishmanial and Antimalarial Evaluation

The compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity . This suggests potential applications in the treatment of leishmaniasis and malaria .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand its interaction with target proteins . This can help in the design of new drugs with improved efficacy and reduced side effects .

Synthesis of Bioactive Substances

The compound is used in the synthesis of a number of bioactive substances with noteworthy biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-9-5(2-7)4(6)3-8-9;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSEMRWKIEXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184977-03-4
Record name (4-chloro-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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